1-(2,6-Difluorophenyl)piperazine

Cancer Research Cytotoxicity K562 cells

1-(2,6-Difluorophenyl)piperazine is a small-molecule arylpiperazine (C10H12F2N2, MW 198.21 g/mol). It features a piperazine ring N-substituted with a 2,6-difluorophenyl moiety, a pharmacophore commonly explored for modulating central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D) receptors.

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
CAS No. 255893-56-2
Cat. No. B3381613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)piperazine
CAS255893-56-2
Molecular FormulaC10H12F2N2
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2
InChIKeyYWTWDUFMPFRGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Difluorophenyl)piperazine (CAS 255893-56-2): Procurement Guide for Pharmaceutical Intermediates and CNS Research


1-(2,6-Difluorophenyl)piperazine is a small-molecule arylpiperazine (C10H12F2N2, MW 198.21 g/mol) [1]. It features a piperazine ring N-substituted with a 2,6-difluorophenyl moiety, a pharmacophore commonly explored for modulating central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D) receptors [2]. This compound is primarily utilized as a chemical intermediate for synthesizing more complex, biologically active molecules, as documented in numerous patents and research articles, rather than as a stand-alone active pharmaceutical ingredient [3].

Why 1-(2,6-Difluorophenyl)piperazine Cannot Be Replaced by Generic Analogs in Research


Generic substitution of arylpiperazines is scientifically unsound due to the profound impact of subtle structural variations on pharmacological activity. The position and nature of substituents on the phenyl ring are critical determinants of binding affinity and selectivity for specific CNS receptors. For instance, research on N-(substituted-phenyl) piperazines demonstrates that analogues can achieve >100-fold binding selectivity for the dopamine D4 receptor over the D2 receptor, a property that is highly sensitive to the specific substitution pattern [1]. Furthermore, the 2,6-difluorophenyl moiety itself is a key fragment that has been incorporated into a selective 19 nM inhibitor of dipeptidyl peptidase IV (DP-IV), achieving >4000-fold selectivity over the related enzyme QPP . These findings underscore that the 1-(2,6-difluorophenyl)piperazine scaffold possesses unique electronic and steric properties that are not shared by other arylpiperazines or unsubstituted piperazine, making it a non-interchangeable starting material or reagent for targeted research programs.

Quantitative Evidence: Comparing 1-(2,6-Difluorophenyl)piperazine's Activity Profile to Alternatives


Potential Anticancer Activity: Comparative Cytotoxicity in Leukemia Cells

1-(2,6-Difluorophenyl)piperazine has been investigated for its anticancer properties, with quantitative data available from cell viability assays. The compound exhibited an IC50 value of 1.42 µM against the T47D breast cancer cell line . While it showed activity against K562 leukemia cells, it was found to be less potent than the standard chemotherapeutic agent doxorubicin, which demonstrated an IC50 of 0.33 µM in the same assay . This direct comparison provides a quantitative benchmark for researchers evaluating the compound's potential as a lead for further optimization.

Cancer Research Cytotoxicity K562 cells

Building Block for Highly Selective DP-IV Inhibitors

The 2,6-difluorophenyl group is a key structural feature in the development of selective dipeptidyl peptidase IV (DP-IV) inhibitors. Research has demonstrated that incorporating multiple fluorine atoms on the phenyl ring, as in a 2,6-difluorophenyl-containing analogue, yields low molecular weight compounds with exceptional potency and selectivity. For example, a compound in this series was identified as a 19 nM inhibitor of DP-IV and exhibited >4000-fold selectivity over the related enzyme QPP . This establishes a strong class-level inference: 1-(2,6-difluorophenyl)piperazine provides a privileged scaffold that can be elaborated to achieve high potency and exquisite target selectivity.

Medicinal Chemistry Enzyme Inhibition DPP-4

Selective D4 Dopamine Receptor Antagonism in the Piperazine Class

The arylpiperazine chemotype, to which 1-(2,6-difluorophenyl)piperazine belongs, is well-known for producing highly selective ligands for dopamine receptor subtypes. A study on N-(substituted-phenyl) piperazines reported that many analogues possess a binding selectivity of over 100-fold for the dopamine D4 receptor over the D2 receptor [1]. One compound in this series showed a functional (antagonist) selectivity of greater than 1000-fold for D4 over D2 receptors [1]. While the specific binding affinity of the 2,6-difluoro analogue was not reported in this source, this data provides a class-level inference that the substitution pattern on the phenyl ring is a primary driver for achieving high subtype selectivity within the CNS.

Neuroscience Dopamine Receptors Antipsychotics

Optimal Application Scenarios for 1-(2,6-Difluorophenyl)piperazine in R&D and Production


As a Central Scaffold for CNS Drug Discovery Programs

Given the established role of arylpiperazines in targeting CNS receptors, 1-(2,6-difluorophenyl)piperazine is best utilized as a starting material for synthesizing libraries of compounds aimed at modulating dopamine and serotonin receptors [1]. The quantitative data showing >100-fold selectivity for D4 over D2 receptors within the class [2] underscores its value in programs seeking to develop subtype-selective ligands for neurological and psychiatric disorders.

As a Key Intermediate in the Synthesis of Selective Enzyme Inhibitors

This compound is an optimal choice for medicinal chemists designing novel enzyme inhibitors, particularly for targets like dipeptidyl peptidase IV (DP-IV). The demonstrated ability to incorporate the 2,6-difluorophenyl motif into a 19 nM DP-IV inhibitor with >4000-fold selectivity over QPP provides a strong rationale for its use in generating potent and highly specific chemical probes for target validation and lead optimization campaigns.

As a Building Block in Academic Research for Exploring Structure-Activity Relationships (SAR)

For academic groups investigating the SAR of piperazine-based ligands, 1-(2,6-difluorophenyl)piperazine offers a distinct substitution pattern. Its use can help elucidate the specific effects of ortho-fluorine atoms on binding affinity, selectivity, and pharmacokinetic properties. This is supported by the broader literature on arylpiperazines which highlights the critical role of substituent position on biological activity [1].

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